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Compound of Interest

Compound Name: beta-Zearalanol

Cat. No.: B1681218

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Zearalanol, also known as Taleranol, is a semi-synthetic, non-steroidal estrogen
belonging to the resorcylic acid lactone group. It is a reduced metabolite of the mycotoxin
zearalenone (ZEA), which is produced by various Fusarium species commonly found
contaminating cereals and animal feed. Due to its structural similarity to endogenous
estrogens, beta-zearalanol exhibits significant estrogenic activity, allowing it to bind to
estrogen receptors and elicit hormonal responses. This property has led to its investigation as
an animal growth promotant, though it has not been commercialized for this purpose. For
researchers, beta-zearalanol serves as a critical analytical standard and a subject of
toxicological and pharmacological studies, particularly in understanding the mechanisms of
endocrine disruption, cytotoxicity, and apoptosis induction in mammalian cells. This guide
provides a comprehensive overview of its chemical structure, physicochemical and spectral
properties, biological activities, and key experimental protocols.

Chemical Identity and Structure

Beta-Zearalanol is classified as a macrolide. Its structure features a 14-membered macrocyclic
lactone ring attached to a resorcinol moiety. The defining structural difference from its parent
compound, [3-zearalenol, is the saturation of the C1'-C2' double bond in the macrocycle.
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Identifier Value Citation
CAS Number 42422-68-4 [1]
Molecular Formula C18H260s5 [1]
Molecular Weight 322.40 g/mol [1]
(4S,8S)-8,16,18-trihydroxy-4-
methyl-3-

IUPAC Name _ [2]
oxabicyclo[12.4.0]octadeca-
1(14),15,17-trien-2-one

Synonyms Taleranol, P-1560, B-Zeranol [2][3]
C[C@H]1CCC--INVALID-LINK-

SMILES ] [3]
CCCCCc2cc(O)cc(0)c2C(=0)

01
DWTTZBARDOXEAM-
INChl Key [3]

JSGCOSHPSA-N

Physicochemical Properties

Beta-Zearalanol is typically supplied as a solid powder for research purposes. Its solubility

profile makes it suitable for dissolution in organic solvents for in vitro studies.
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Property Value Citation
Appearance White to off-white solid/powder  [1]
Melting Point 134-137 °C [1]

Boiling Point (Predicted)

576.0 £50.0 °C

[1]

Density (Predicted) 1.153 + 0.06 g/cm?3 [1]

pKa (Predicted) 8.08 £ 0.60 [1]
Soluble in Methanol (10

Solubility mg/mL), Ethanol, DMSO, DMF.  [3][4]

Limited water solubility.

Storage Temperature

-20°C

[2]

Spectral Properties

Detailed experimental spectra for beta-zearalanol are not widely published. However, based

on its chemical structure, the following spectral characteristics can be predicted. These

properties are fundamental for its identification and structural elucidation.
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Technique

Expected Features

1H NMR

Signals expected for aromatic protons on the
resorcinol ring (approx. 6.0-7.0 ppm), a methine
proton adjacent to the lactone oxygen (approx.
4.0-5.0 ppm), a methine proton of the secondary
alcohol on the macrocycle (approx. 3.5-4.5
ppm), numerous aliphatic methylene (CH2) and
methine (CH) protons (approx. 1.0-2.5 ppm),
and a methyl (CHs) group doublet (approx. 1.0-
1.5 ppm). Phenolic hydroxyl protons would

appear as broad singlets.

13C NMR

A signal for the ester carbonyl carbon (approx.
170-185 ppm), aromatic carbons (approx. 110-
160 ppm), carbons attached to oxygen
(alcohols, ester linkage) (approx. 60-80 ppm),

and a series of aliphatic carbons (approx. 10-45

ppm).

FT-IR (cm™1)

A strong, broad absorption for O-H stretching
from the alcohol and phenol groups (approx.
3200-3500 cm™1), C-H stretching from aromatic
and aliphatic groups (approx. 2850-3100 cm™1),
a strong absorption from the ester carbonyl
(C=0) stretch (approx. 1690-1760 cm~1), C=C
stretching from the aromatic ring (approx. 1500-
1600 cm~1), and C-O stretching (approx. 1000-
1300 cm™1).

Mass Spectrometry (MS)

The molecular ion peak [M]* would be expected
at m/z 322. Key fragmentation would involve
cleavage of the macrocyclic ring. In GC-MS
analysis after derivatization, a quantitative ion at

m/z 307 has been utilized for its detection.[5]

Biological Activity and Mechanism of Action
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Beta-Zearalanol is primarily known for its estrogenic and cytotoxic effects, which stem from its
ability to mimic endogenous hormones and induce cellular stress.

Estrogenic Activity

As a structural analogue of 173-estradiol, beta-zearalanol can bind to estrogen receptors
(ERs), functioning as a xenoestrogen. This binding can trigger both genomic and non-genomic
estrogenic signaling pathways, leading to the transcription of estrogen-responsive genes and
rapid cellular effects. Its estrogenic potency is generally considered to be less than that of its
precursor, zearalenone, and its alpha isomer, a-zearalanol.

Cytotoxicity and Apoptosis

Beta-Zearalanol induces apoptosis and oxidative stress in various mammalian cell lines,
particularly in reproductive cells. This cytotoxicity is dose-dependent and has been quantified in
several studies.

Cell Line Assay Endpoint Value Citation
Bovine

Proliferation ICs0 (24h) 25 uM [6]
Granulosa Cells
HepG2 (Human o

Cytotoxicity ICso (72h) 15.2 uyM [6]

Liver)

The mechanism of apoptosis is believed to involve the induction of reactive oxygen species
(ROS), leading to endoplasmic reticulum (ER) stress. This stress, in turn, can activate
downstream apoptotic pathways, including the caspase cascade.
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Proposed pathway for [3-Zearalanol-induced apoptosis.

Metabolic Pathway

Beta-Zearalanol is a product of the metabolic reduction of zearalenone (ZEA). In vivo, ZEA is
first reduced to a- or B-zearalenol (ZOL). The double bond in the macrocycle of 3-zearalenol
can then be further reduced to yield [3-zearalanol (ZAL). These metabolites can subsequently
be conjugated with glucuronic acid to facilitate their elimination from the body.
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Metabolic pathway leading to B-Zearalanol formation.

Experimental Protocols
Chemical Synthesis: Reduction of -Zearalenol

A common laboratory method to produce (-zearalanol is through the chemical reduction of its
precursor, 3-zearalenol, or directly from zearalenone. A mild reducing agent like sodium
borohydride (NaBHa) is suitable for reducing the ketone functional group to a hydroxyl group
without affecting the ester linkage. The subsequent reduction of the alkene can be achieved via

catalytic hydrogenation.
Protocol: Sodium Borohydride Reduction

» Dissolution: Dissolve zearalenone (1.0 equivalent) in a suitable alcohol solvent, such as
methanol or ethanol, in a round-bottom flask.
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e Cooling: Cool the solution to 0 °C in an ice-water bath.

e Reduction: Add sodium borohydride (NaBHa4) (approx. 2.0 equivalents) portion-wise over 5-
10 minutes, maintaining the temperature at O °C. The addition is exothermic.

¢ Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) until the starting material is consumed.

¢ Quenching: Slowly add a dilute acid (e.g., 1 M HCI) at 0 °C to neutralize excess NaBH4 and
decompose the borate esters.

o Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three
times.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The resulting mixture of a- and [3-
zearalenol can be purified by column chromatography.

e Hydrogenation: The purified 3-zearalenol can then be subjected to catalytic hydrogenation
(e.g., Hz, Pd/C) to reduce the C=C double bond to yield B-zearalanol.

Synthesis Workflow

Dissolve Zearalenone Cool to 0°C Add NaBHa Stir at RT Quench with Extract with Purify via Catalytic B-zearalanol
in Methanol Portion-wise (1-2h) dilute HCI Ethyl Acetate Chromatography Hydrogenation

Click to download full resolution via product page

Workflow for the chemical synthesis of 3-Zearalanol.

E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-Screen) assay is a cell proliferation bioassay used to assess the
estrogenic or anti-estrogenic activity of compounds. It utilizes estrogen receptor-positive (ER+)
cell lines, most commonly the human breast cancer cell line MCF-7.

Protocol:
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Cell Culture: Maintain MCF-7 cells in their standard growth medium. Prior to the assay,
switch the cells to a steroid-free medium (e.g., phenol red-free medium with charcoal-
stripped fetal bovine serum) for 3-4 days to deplete endogenous estrogens.

Seeding: Seed the hormone-deprived cells into 96-well plates at a predetermined density
(e.g., 3,000 cells/well) and allow them to attach for 24 hours.

Treatment: Prepare serial dilutions of beta-zearalanol in the steroid-free medium. Replace
the medium in the wells with the medium containing the test compound. Include a positive
control (17p-estradiol), a negative control (vehicle, e.g., DMSO), and a blank (medium only).

Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO-.

Quantification: After incubation, quantify cell proliferation using a suitable method, such as
the sulforhodamine B (SRB) assay, which stains total cellular protein.

Analysis: Calculate the proliferative effect (PE) relative to the negative control and the
relative proliferative effect (RPE) compared to the maximal effect of 17(3-estradiol.
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Workflow for the E-Screen estrogenicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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